
Trifluoromethanesulfonyl fluoride
Overview
Description
Trifluoromethanesulfonyl fluoride (CF₃SO₂F) is a fluorinated sulfonic acid derivative with the molecular formula C₁F₃O₂S and a molecular weight of 152.08 g/mol . It is a colorless gas at room temperature, widely utilized as a precursor in synthesizing high-value compounds such as lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), a critical electrolyte additive in lithium-ion batteries . Industrially, it is produced via the Simons process, an electrochemical fluorination method using anhydrous hydrogen fluoride and nickel electrodes .
Key synthetic routes include:
- From methanesulfonyl chloride (CH₃SO₂Cl): Reacted with sodium fluoride (NaF) in the presence of a halogenated quaternary salt for high yield and purity .
- Electrophilic activation: CF₃SO₂F serves as a SuFEx (Sulfur(VI) Fluoride Exchange) activator, enabling chemoselective reactions with phenols and amines in aqueous conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trifluoromethanesulfonyl fluoride can be synthesized by reacting trifluoromethanesulfonyl chloride with a metal fluoride in the presence of water. The reaction conditions typically involve maintaining the water content between 0.6 to 10.0 mass% based on the metal fluoride . Another method involves the electrochemical fluorination of methylsulfonyl chloride in anhydrous hydrofluoric acid .
Industrial Production Methods: In industrial settings, this compound is produced using a two-chamber system where the compound is generated ex situ and used as a SuFEx handle to efficiently synthesize triflates and triflamides . This method is broadly tolerated and lends itself to peptide modification or coupling reactions.
Chemical Reactions Analysis
Types of Reactions: Trifluoromethanesulfonyl fluoride undergoes various types of reactions, including substitution reactions where it acts as an electrophile. It is particularly known for its role in SuFEx chemistry, where it facilitates the formation of triflates and triflamides .
Common Reagents and Conditions: Common reagents used in reactions with this compound include phenols and amines. The presence of water is crucial for achieving chemoselective trifluoromethanesulfonation of phenols versus amine groups .
Major Products: The major products formed from reactions involving this compound include triflates, triflamides, and triflimidate esters .
Scientific Research Applications
Organic Synthesis
Trifluoromethanesulfonyl fluoride is extensively used as a reagent in organic synthesis. It facilitates the formation of triflates and triflamides , which are crucial intermediates in the development of biologically active compounds.
- Reactions : It acts as an electrophile in substitution reactions, particularly with phenols and amines.
- Selectivity : The presence of water during reactions enhances chemoselectivity, allowing for the selective trifluoromethanesulfonation of phenols over amines .
Biochemical Applications
In biochemistry, this compound is utilized for peptide modifications and other biochemical applications. Its ability to modify biomolecules makes it significant in drug development and protein engineering.
- Case Study : A study demonstrated that this compound can be used to create a library of triflimidate esters from various phenolic compounds under mild conditions, showcasing its utility in synthesizing complex molecules .
Industrial Applications
This compound is being explored as an eco-friendly alternative to sulfur hexafluoride (SF₆) in high-voltage electrical equipment due to its lower environmental impact.
- Insulating Gas : Research indicates that it can serve as an insulating gas with lower toxicity compared to traditional options .
Case Study 1: SuFEx Chemistry
A recent research article highlighted the use of this compound gas as a new activator for SuFEx reactions. Researchers successfully synthesized various triflimidate esters from phenolic substrates under mild conditions, demonstrating the compound's effectiveness in facilitating selective reactions .
Case Study 2: Eco-Friendly Insulating Gas
A toxicological study evaluated this compound as a potential substitute for SF₆ in electrical applications. The findings suggested that while it maintains effective insulating properties, it poses lower environmental risks compared to traditional gases .
Mechanism of Action
The mechanism by which trifluoromethanesulfonyl fluoride exerts its effects involves its role as an electrophile in SuFEx chemistry. The compound facilitates the formation of strong bonds by replacing fluoride at the electrophilic sulfur center . This process is highly efficient and selective, making it valuable in various synthetic applications.
Comparison with Similar Compounds
Structural and Functional Analogues
Trifluoromethanesulfonyl Chloride (CF₃SO₂Cl)
- Molecular Formula : C₁ClF₃O₂S; Molecular Weight : 168.52 g/mol .
- Applications : A versatile alkylating agent in organic synthesis, particularly for forming sulfonate esters .
- Key Differences :
Methanesulfonyl Fluoride (CH₃SO₂F)
Bis(trifluoromethanesulfonyl)imide (TFSI⁻)
- Structure : (CF₃SO₂)₂N⁻; derived from CF₃SO₂F via multi-step fluorination .
- Applications : As a lithium salt (LiTFSI), it enhances ionic conductivity in batteries but faces challenges with aluminum current collector corrosion .
Physicochemical and Environmental Comparison
ABP (Abiotic Depletion Potential): CF₃SO₂F’s high ABP stems from energy-intensive upstream processes, including natural gas (40%) and coal combustion (29%) .
Reactivity and Selectivity
- SuFEx Chemistry: CF₃SO₂F reacts selectively with phenols over amines in water, a property absent in CF₃SO₂Cl due to fluoride’s superior leaving group ability .
- Electrochemical Stability : In the Simons process, CF₃SO₂F production competes with side reactions (e.g., CF₄ formation), requiring precise control of voltage and HF concentration .
Environmental and Industrial Trade-offs
Compound | Advantages | Disadvantages |
---|---|---|
CF₃SO₂F | High dielectric strength; SuFEx reactivity | High ADP due to energy-intensive synthesis |
CF₃SO₂Cl | Cost-effective alkylating agent | Lower reactivity in fluorination reactions |
TFSI⁻ | Superior ionic conductivity in batteries | Corrosive to aluminum; complex synthesis |
Biological Activity
Trifluoromethanesulfonyl fluoride (CF₃SO₂F), commonly referred to as triflyl fluoride, is a fluorinated sulfonyl compound that has garnered attention in various fields, including organic synthesis, materials science, and toxicology. This article explores the biological activity of CF₃SO₂F, focusing on its chemical properties, synthesis methods, toxicological studies, and potential applications.
This compound is characterized by its strong electrophilic nature due to the electron-withdrawing trifluoromethyl group. This property allows it to participate in various nucleophilic substitution reactions, particularly in the context of sulfur(VI) fluoride exchange (SuFEx) chemistry. The synthesis of CF₃SO₂F can be achieved through several methods:
- Electrochemical Fluorination : Using methanesulfonyl chloride (CH₃SO₂Cl) in hydrogen fluoride to generate CF₃SO₂F as a mixed gas.
- Reaction with Metal Fluorides : CF₃SO₂Cl can react with metal fluorides in the presence of water, yielding high-purity this compound efficiently .
Toxicological Studies
Recent studies have focused on the toxicological profile of CF₃SO₂F, particularly its potential as an insulating gas alternative to SF₆ due to environmental concerns. A notable study reported the lethal concentration 50% (LC50) for CF₃SO₂F at 27.1 g/m³ for female rats and 23.3 g/m³ for male rats . Behavioral assessments indicated that exposure led to significant physiological responses, raising concerns about its safety in industrial applications.
Parameter | Value (Female Rats) | Value (Male Rats) |
---|---|---|
LC50 | 27.1 g/m³ | 23.3 g/m³ |
Exposure Duration | 4 hours | 4 hours |
Mechanistic Studies
Investigations into the decomposition of CF₃SO₂F in the presence of water vapor and electric fields revealed that it undergoes hydrolysis, which can lead to the formation of less toxic by-products. The reaction kinetics suggest a complex pathway influenced by environmental conditions .
Applications in Organic Synthesis
CF₃SO₂F serves as a versatile reagent in organic synthesis, particularly for the formation of triflates and triflamides through SuFEx chemistry. This process allows for chemoselective modifications of various substrates, including phenols and amines, making it a valuable tool in medicinal chemistry and materials science .
Case Study: SuFEx Chemistry
In a recent study, researchers demonstrated the use of CF₃SO₂F for the selective trifluoromethanesulfonation of phenols over amines. The presence of water was crucial for achieving this selectivity, highlighting the importance of reaction conditions in utilizing CF₃SO₂F effectively .
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of CF3_33SO2_22F relevant to its application as a dielectric medium?
CFSOF exhibits a boiling point of -25°C, density of 1.729 g/cm³, and molecular weight of 152.068 g/mol . Its dielectric strength is comparable to SF, with a critical breakdown field of ~210 kV/cm under uniform electric fields, as determined via pulsed Townsend experiments and electron swarm parameter analysis (e.g., electron drift velocity and ionization coefficients) . Researchers should validate these properties using gas chromatography (GC) for purity (>95%) and impedance spectroscopy for dielectric constant measurements .
Q. How can CF3_33SO2_22F be synthesized and purified for laboratory-scale studies?
CFSOF can be generated in a two-chamber system via sulfur(VI) fluoride exchange (SuFEx) chemistry, where fluorination of triflic acid derivatives produces the gas with >90% yield . Post-synthesis purification involves cryogenic distillation to remove residual triflic acid or sulfur byproducts. Purity verification via NMR (δ ~ -78 ppm for CF group) and FT-IR (peaks at 1250 cm for S=O stretching) is critical .
Q. What safety protocols are essential for handling CF3_33SO2_22F in laboratory settings?
Due to its toxicity (Risk Phrase R20: harmful if inhaled), handling requires a fume hood, chemical-resistant gloves (e.g., nitrile), and self-contained breathing apparatus (SCBA) for large-scale operations . Leak mitigation involves neutralization with aqueous sodium bicarbonate and containment using adsorbents like activated carbon. Storage must avoid light and moisture to prevent hydrolysis to HF .
Advanced Research Questions
Q. How do molecular dynamics (MD) simulations explain the dielectric behavior of CF3_33SO2_22F compared to SF6_66?
MD simulations reveal that CFSOF’s polarizable S=O bonds enhance its electron attachment cross-section, reducing ionization coefficients by 15–20% relative to SF. This aligns with experimental data showing a 10% higher dielectric strength under non-uniform fields . Researchers should use software like GROMACS with OPLS-AA force fields to model gas-phase interactions and validate against breakdown voltage experiments .
Q. What mechanistic insights does SuFEx chemistry provide for CF3_33SO2_22F in synthesizing triflimidate esters?
CFSOF reacts with phenols via nucleophilic aromatic substitution, forming triflates with >80% efficiency. Chemoselectivity for phenols over amines is achieved by controlling HO content (<0.1% vol.), which suppresses competing amine triflation . Advanced studies should employ DFT calculations (e.g., B3LYP/6-31G*) to map transition states and optimize reaction conditions for peptide coupling applications .
Q. How can contradictory data on CF3_33SO2_22F’s environmental persistence be resolved?
While CFSOF is reported as stable in dry air, conflicting studies suggest hydrolysis to HF under humid conditions (t <24 hrs at 60% RH). Researchers should conduct accelerated aging tests with gas-phase FT-IR monitoring and compare degradation kinetics using Arrhenius modeling. Ecotoxicity assays (e.g., Daphnia magna LC) are needed to address data gaps in bioaccumulation potential .
Q. Methodological Recommendations
- Dielectric Testing : Use a standardized gas gap electrode setup (IEC 60364) with controlled pressure (0.1–0.5 MPa) to replicate industrial conditions .
- Synthetic Optimization : Employ microreactors for SuFEx reactions to enhance yield and reduce HF byproduct formation .
- Computational Validation : Cross-reference MD simulations with experimental dielectric loss tangents to refine force field parameters .
Properties
IUPAC Name |
trifluoromethanesulfonyl fluoride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CF4O2S/c2-1(3,4)8(5,6)7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVAEVYIJHDKRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CF4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0059827 | |
Record name | Methanesulfonyl fluoride, trifluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0059827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
335-05-7 | |
Record name | Trifluoromethanesulfonyl fluoride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=335-05-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methanesulfonyl fluoride, trifluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000335057 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methanesulfonyl fluoride, trifluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methanesulfonyl fluoride, trifluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0059827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trifluoromethanesulphonyl fluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.805 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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